(S)-N-Nitrosofenfluramine
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Overview
Description
N-Nitrosofenfluramine is discontinued (DEA controlled substance). It is a compound believed to cause hepatotoxicity in subjects.
Scientific Research Applications
Cytotoxic Effects and Mitochondrial Dysfunction
(S)-N-Nitrosofenfluramine has been studied for its cytotoxic effects in rat hepatocytes, revealing its impact on mitochondrial dysfunction and oxidative stress. Research shows that exposure to N-nitrosofenfluramine leads to cell death, reduction in cellular ATP, and oxidative damage. This indicates its potency in inducing cytotoxicity through mitochondrial failure and lipid peroxidation in liver cells (Nakagawa, Suzuki, Kamimura, & Nagai, 2005).
Role in Inducing Mitochondrial Permeability Transition
Further studies demonstrate the role of N-nitrosofenfluramine in inducing mitochondrial permeability transition in rat hepatocytes, leading to mitochondrial swelling and cytochrome c release. These findings suggest a connection between N-nitrosofenfluramine-induced cytotoxicity and mitochondrial depolarization, contributing to cell death (Nakagawa et al., 2006).
Pharmacokinetic Properties
Understanding the pharmacokinetics of N-nitrosofenfluramine is crucial in determining its toxicological impact. Studies on its administration in rats reveal rapid circulation and distribution to tissues, with norfenfluramine identified as a primary metabolite. This research provides insights into how N-nitrosofenfluramine interacts within the body and its potential mechanisms of hepatotoxicity (Kaddoumi, Wada, & Nakashima, 2011).
Optical Purity and Isomer Analysis
Analyzing the optical purity of N-nitrosofenfluramine, especially its isomer forms, is critical for understanding its pharmacologic and toxicologic properties. Research shows that the (S)-isomer form was predominantly found in toxic diet aids, suggesting its significant role in hepatotoxicity (Nakadai et al., 2003).
Effect on Glycolytic ATP Synthesis
The relationship between N-nitrosofenfluramine-induced cytotoxicity and ATP synthesis is explored, revealing that ATP-generating glycolytic substrates can prevent cell injury in rat hepatocytes. This indicates a link between mitochondrial failure and insufficient ATP supply leading to acute cell death (Nakagawa, Tayama, Ogata, Suzuki, & Ishii, 2006).
Toxicity and Hepatopathy Induction
Research on the toxicity of N-nitrosofenfluramine in mice highlights its potential to induce hepatopathy. Although it did not exhibit an anorectic effect, significant liver and kidney weight changes and increases in liver enzyme activities were observed, indicating hepatotoxic potential (Satoh et al., 2006).
properties
CAS RN |
646998-54-1 |
---|---|
Product Name |
(S)-N-Nitrosofenfluramine |
Molecular Formula |
C12H15F3N2O |
Molecular Weight |
260.26 |
IUPAC Name |
(S)-N-ethyl-N-(1-(3-(trifluoromethyl)phenyl)propan-2-yl)nitrous amide |
InChI |
InChI=1S/C12H15F3N2O/c1-3-17(16-18)9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9H,3,7H2,1-2H3/t9-/m0/s1 |
InChI Key |
JVGWNJLSTCQSCZ-VIFPVBQESA-N |
SMILES |
FC(C1=CC(C[C@H](C)N(CC)N=O)=CC=C1)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
N-Nitrosofenfluramine, (S)-; J1.936.463A; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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